molecular formula C20H23BrN6O2S B3396332 3-(4-((3-bromophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1013820-85-3

3-(4-((3-bromophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B3396332
CAS No.: 1013820-85-3
M. Wt: 491.4 g/mol
InChI Key: JVHMLPMROXIBLF-UHFFFAOYSA-N
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Description

3-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a synthetically designed small molecule for research applications. It is built around a pyridazine core, a diazine heterocycle known for its utility in medicinal chemistry, which is disubstituted at the 3- and 6-positions. The 6-position is occupied by a 3,4,5-trimethyl-1H-pyrazol-1-yl group, a heteroaromatic system that contributes to the molecule's overall topology and electron distribution . The 3-position is linked to a piperazine ring, which is further functionalized with a (3-bromophenyl)sulfonyl group. This sulfonamide moiety is a common pharmacophore in drug discovery and is frequently employed to modulate properties like potency, selectivity, and metabolic stability. This compound is of significant interest for researchers investigating muscarinic acetylcholine receptors (mAChRs) . Structurally, it is closely related to a class of 3,6-disubstituted pyridazines that have been identified as potent, CNS-penetrant pan-muscarinic antagonists . These analogs function by antagonizing the M 1 through M 5 receptor subtypes. The specific pattern of substitution on the pyridazine core, particularly with arylsulfonylpiperazines and nitrogen-containing heterocycles like pyrazoles, has been shown to be critical for high-affinity binding to these receptors and for achieving favorable central nervous system (CNS) penetration in animal models . Therefore, this compound serves as a valuable chemical tool for probing muscarinic receptor function in neurological and psychiatric disorders. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[4-(3-bromophenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN6O2S/c1-14-15(2)24-27(16(14)3)20-8-7-19(22-23-20)25-9-11-26(12-10-25)30(28,29)18-6-4-5-17(21)13-18/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHMLPMROXIBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-((3-bromophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine represents a novel class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including antitumor, anti-inflammatory, and antibacterial properties. This article focuses on the biological activity of this specific compound, exploring its pharmacological potential based on recent research findings.

  • Molecular Formula : C19H21BrN6O2S
  • Molecular Weight : 477.4 g/mol
  • CAS Number : 1013835-39-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit key kinases involved in cancer progression such as BRAF(V600E) and EGFR .
  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) .

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor effects. In vitro studies have demonstrated that compounds similar to the one can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 . The mechanism often involves the disruption of cell membrane integrity and subsequent cell lysis.

Antibacterial Activity

The compound has shown potential antibacterial properties against various strains of bacteria. Studies suggest that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell death .

Anti-inflammatory Activity

In addition to its antibacterial and antitumor properties, this compound may also possess anti-inflammatory effects. It has been reported to inhibit the production of inflammatory mediators in response to lipopolysaccharide (LPS) stimulation .

Case Studies

  • Antitumor Efficacy : A study involving a series of pyrazole derivatives demonstrated that specific structural modifications could enhance their inhibitory activity against BRAF(V600E). The tested compounds exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .
  • Combination Therapy : Research has also explored the synergistic effects of combining pyrazole derivatives with traditional chemotherapeutics like doxorubicin. This combination showed enhanced cytotoxicity against resistant cancer cell lines compared to monotherapy .

Data Tables

Activity Type Target/Mechanism IC50 Values
AntitumorBRAF(V600E), EGFRLow micromolar range
AntibacterialMembrane integrity disruptionVaries by strain
Anti-inflammatoryInhibition of TNF-α and NO productionNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The pyridazine core distinguishes this compound from analogs like 2-(1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (compound 41 in ). While both molecules incorporate bromophenyl and pyrazole groups, the latter uses a triazinoindole scaffold instead of pyridazine.

Substituent Effects

  • Sulfonylpiperazine vs. Triazinoindole: The sulfonylpiperazine group in the target compound introduces strong hydrogen-bond acceptors (sulfonyl oxygen) and a flexible piperazine linker, which may enhance conformational adaptability. In contrast, the triazinoindole system in compound 41 provides rigid planar geometry, favoring intercalation or stacking interactions .
  • 3,4,5-Trimethylpyrazole vs.

Crystallographic and Computational Analyses

Crystallographic studies using SHELX and ORTEP-3 () have been pivotal in resolving the 3D structures of related bromophenyl-containing compounds. For example, hydrogen-bonding patterns in analogous molecules (e.g., compound 41) often involve bromine acting as a weak hydrogen-bond acceptor, while sulfonyl groups form stronger interactions with water or protein residues .

Table 1: Key Properties of Target Compound vs. Compound 41

Property Target Compound Compound 41 ()
Core Structure Pyridazine Triazinoindole
Bromine Position 3-bromophenyl 4-bromophenyl
Hydrogen-Bond Acceptors Sulfonyl O, pyridazine N Indolone O, triazine N
Calculated LogP* ~3.8 (highly hydrophobic) ~2.5 (moderate hydrophobicity)
Crystallographic Software SHELX (refinement), ORTEP-3 (visualization) SHELXTL (Bruker AXS version)

*LogP values estimated via fragment-based methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution and coupling reactions. For example:

Sulfonylation : React 3-bromobenzenesulfonyl chloride with piperazine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonyl-piperazine intermediate .

Pyridazine functionalization : Introduce the pyrazole moiety via a Buchwald–Hartwig coupling or SNAr reaction, using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the final product .

  • Critical parameters : Temperature (60–100°C for coupling), solvent polarity, and stoichiometric ratios (e.g., excess piperazine for sulfonylation) .

Q. What spectroscopic and computational methods are recommended for structural characterization?

  • Spectroscopy :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., piperazine N–H protons at δ 2.5–3.5 ppm, pyridazine aromatic protons at δ 7.0–8.5 ppm) .
  • HRMS : Validate molecular weight (expected [M+H]⁺ ~550–600 Da) .
    • Computational : DFT calculations (B3LYP/6-31G*) to predict electronic properties and optimize geometry for docking studies .

Q. How can preliminary biological activity screening be designed for this compound?

  • Assays :

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial activity : Broth microdilution (MIC values against Gram-positive/negative bacteria) .
    • Controls : Include reference inhibitors (e.g., imatinib for kinases, ciprofloxacin for bacteria) and solvent blanks .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformational stability?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) using SHELX for refinement .
  • Analysis :

  • ORTEP-3 : Generate thermal ellipsoid plots to assess bond angles/rotational flexibility in the sulfonyl-piperazine group .
  • Validation : Check CIF files with PLATON/ADDSYM to detect twinning or disorder .
    • Case study : Compare with analogs (e.g., 3-(4-chlorophenyl)sulfonyl derivatives) to identify bromine’s steric effects .

Q. What strategies address contradictions in biological activity data across similar pyridazine derivatives?

  • Approach :

  • SAR analysis : Tabulate substituent effects (e.g., bromine vs. chlorine on sulfonyl groups) on target binding (Table 1) .

  • Molecular dynamics : Simulate ligand-receptor interactions (e.g., GROMACS) to explain potency variations .

    Table 1 : Substituent Impact on Kinase Inhibition (Hypothetical Data)

    Substituent (R)EGFR IC₅₀ (nM)VEGFR2 IC₅₀ (nM)
    3-Br (target)12 ± 1.545 ± 3.2
    4-Cl (analog)28 ± 2.1110 ± 8.7

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • In vitro models :

  • Hepatic microsomes : Incubate with NADPH to measure t₁/₂ and identify CYP450-mediated degradation .
  • hERG assay : Patch-clamp testing to assess cardiac toxicity risk .
    • In silico : Use ADMET Predictor™ to estimate logP (target ~3.5) and BBB permeability .

Methodological Resources

  • Crystallography : SHELX , ORTEP-3 .
  • SAR/Computational : MOE, PyMOL .
  • Biological assays : PubChem BioAssay protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-((3-bromophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-(4-((3-bromophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

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